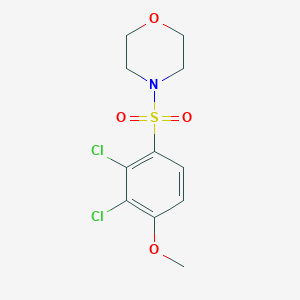![molecular formula C14H12Br2O2 B425762 [4-(Benzyloxy)-3,5-dibromophenyl]methanol CAS No. 249515-07-9](/img/structure/B425762.png)
[4-(Benzyloxy)-3,5-dibromophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzyloxy)-3,5-dibromophenyl]methanol: is an organic compound that features a benzyloxy group and two bromine atoms attached to a phenyl ring, with a methanol group at the para position
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)-3,5-dibromophenyl]methanol typically involves the bromination of [4-(Benzyloxy)phenyl]methanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process, but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Benzyloxy)-3,5-dibromophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [4-(Benzyloxy)-3,5-dibromophenyl]methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: [4-(Benzyloxy)-3,5-dibromophenyl]carboxylic acid.
Reduction: [4-(Benzyloxy)-3,5-dibromophenyl]methane.
Substitution: [4-(Benzyloxy)-3,5-diaminophenyl]methanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(Benzyloxy)-3,5-dibromophenyl]methanol serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenyl derivatives on biological systems.
Medicine:
Drug Development: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-3,5-dibromophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and benzyloxy group play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
[4-(Benzyloxy)phenyl]methanol: Lacks the bromine atoms, resulting in different reactivity and applications.
[4-(Benzyloxy)-3-bromophenyl]methanol:
Uniqueness:
Bromine Substitution: The presence of two bromine atoms in [4-(Benzyloxy)-3,5-dibromophenyl]methanol enhances its reactivity in substitution reactions and increases its potential as a versatile intermediate in organic synthesis.
Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological activities, making it a valuable candidate for drug development and biochemical research.
Properties
IUPAC Name |
(3,5-dibromo-4-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONANTFRLMLXER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-iodo-2-methylphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425679.png)

![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-phenylamine](/img/structure/B425681.png)
amino]acetamide](/img/structure/B425682.png)
![N-(2,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B425686.png)
![N-(4-chlorobenzyl)-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B425687.png)
![N-(sec-butyl)-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B425688.png)
![Methyl {4-[(3-bromoanilino)sulfonyl]phenoxy}acetate](/img/structure/B425689.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-4-phenoxyaniline](/img/structure/B425690.png)
![N-[4-(benzyloxy)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B425691.png)
![N-allyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B425695.png)
![N-[4-(acetylamino)phenyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425696.png)
![2-[2-fluoro(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425700.png)
![4-methoxy-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}aniline](/img/structure/B425702.png)
